molecular formula C12H15NO2 B181796 1-(4-Methoxyphenyl)piperidin-2-one CAS No. 206753-46-0

1-(4-Methoxyphenyl)piperidin-2-one

Cat. No.: B181796
CAS No.: 206753-46-0
M. Wt: 205.25 g/mol
InChI Key: CZRGCZUCMQLTCA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-2-one is a significant chemical scaffold in medicinal chemistry research, primarily recognized as a pivotal synthetic intermediate for the construction of biologically active molecules. Its key research value lies in its role as an early precursor in the total synthesis of febrifugine, a quinazoline alkaloid with potent antimalarial activity . The lactam functionality and the methoxyphenyl substituent of this piperidin-2-one make it a versatile building block for developing novel pharmacologically active compounds. Research into related piperidin-2-one structures shows that the carbonyl group influences the conformation of the piperidine ring, which can be a critical factor in its biological interactions . Piperidine derivatives are fundamental structures in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals, underscoring the importance of this core for discovering new therapeutic agents . This compound is intended for research applications in organic synthesis and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRGCZUCMQLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571219
Record name 1-(4-Methoxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206753-46-0
Record name 1-(4-Methoxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms within 1-(4-Methoxyphenyl)piperidin-2-one can be determined.

Proton NMR (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the methoxyphenyl group typically appear as multiplets in the downfield region of the spectrum. The protons of the piperidin-2-one ring exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. For instance, the protons on the carbon adjacent to the nitrogen atom and the carbonyl group will have unique resonances. The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet.

A representative, though not exhaustive, summary of ¹H NMR data from various sources is presented below:

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic Protons7.14 - 7.66m
Piperidinone Ring Protons1.88 - 3.73m
Methoxy Protons3.82 - 3.93s

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the piperidin-2-one ring is typically observed at a downfield chemical shift, a characteristic feature of amide carbonyl groups. The carbon atoms of the aromatic ring also appear in the downfield region, with the carbon attached to the methoxy group showing a specific resonance. The aliphatic carbons of the piperidinone ring and the methoxy carbon appear at more upfield positions.

The following table summarizes representative ¹³C NMR data:

Carbon Assignment Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)165.24 - 176.9
Aromatic Carbons104.89 - 156.2
Piperidinone Ring Carbons17.23 - 66.83
Methoxy Carbon55.31 - 60.90

Note: Chemical shifts are dependent on the solvent and experimental setup.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the piperidinone ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. researchgate.netresearchgate.net A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the amide group in the piperidin-2-one ring. nih.gov The spectrum also shows bands corresponding to C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C-N stretching and C-O stretching vibrations. nih.govmdpi.com

Key FT-IR absorption bands are summarized in the table below:

Vibrational Mode Frequency (cm⁻¹)
C=O Stretching1697 - 1713
C-H Stretching (Aromatic)~3039
C-H Stretching (Aliphatic)2831 - 2986
C-N Stretching~1345
C-O Stretching1042 - 1245

Note: The exact frequencies can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecule's molecular weight. The molecular formula of the compound is C₁₂H₁₅NO₂, which gives a nominal molecular weight of 205 g/mol .

The energetic ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments provides a "fingerprint" of the molecule, confirming the presence of specific structural motifs like the methoxyphenyl group and the piperidin-2-one ring. While specific experimental spectra for this exact compound are not widely published, predictable fragmentation patterns can be inferred from the analysis of structurally related molecules. Key fragmentation would likely involve cleavage at the N-aryl bond, loss of the methoxy group (-OCH₃), and characteristic ring fragmentation of the piperidin-2-one moiety.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₂H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, confirming the elemental composition. This technique is particularly valuable in the analysis of novel compounds or in metabolic studies where precise identification is critical.

Table 1: Predicted HRMS Data and Major Fragments for this compound

Fragment DescriptionChemical FormulaTheoretical m/z
Molecular Ion [M]⁺[C₁₂H₁₅NO₂]⁺205.1103
Loss of methyl radical from methoxy group [M-CH₃]⁺[C₁₁H₁₂NO₂]⁺190.0868
4-methoxyphenyl (B3050149) isocyanate radical cation[C₈H₇NO]⁺133.0528
Piperidin-2-one radical cation[C₅H₈NO]⁺98.0606
Tropylium-like ion from methoxyphenyl group[C₇H₇O]⁺107.0497

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related structures provides insight into the expected crystallographic parameters. For example, piperidine (B6355638) derivatives often crystallize in common space groups like P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The table below illustrates typical data obtained from a single-crystal X-ray diffraction experiment on a related piperidine compound.

Table 2: Illustrative Crystallographic Data for a Substituted Piperidine Derivative (Note: This data is for a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, and serves as an example of typical crystallographic parameters.) ias.ac.in

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5714(10)
b (Å)19.7588(10)
c (Å)11.3961(10)
β (°)94.383(10)
Volume (ų)2148.9(3)
Z (molecules/unit cell)4

Conformational Analysis of the Piperidin-2-one Ring in Crystalline State

The conformation of the six-membered piperidin-2-one ring is a key structural feature. While simple piperidine rings strongly prefer a stable chair conformation, the introduction of substituents and the presence of the N-aryl group in this compound can lead to significant conformational distortions.

In the solid state, the piperidin-2-one ring is expected to deviate from a perfect chair conformation. The planarity of the amide bond (N-C=O) within the ring already introduces some flattening. Furthermore, steric interactions between the ortho-hydrogens of the 4-methoxyphenyl group and the axial hydrogens on the piperidine ring (at C3 and C5) can introduce significant strain. To alleviate this steric clash, the ring may adopt a twisted or distorted conformation, such as a twist-boat or screw-boat, which has been observed in other sterically hindered N-substituted piperidones. The precise conformation would be determined by a balance of minimizing steric hindrance and optimizing crystal packing forces. Computational modeling and direct X-ray crystallographic analysis would be required to definitively establish the preferred solid-state conformation.

Theoretical and Computational Investigations of 1 4 Methoxyphenyl Piperidin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has been a important tool in the computational analysis of piperidin-4-one derivatives and other related heterocyclic compounds. nih.govresearchgate.net These methods are used to optimize molecular geometries, calculate electronic properties, and predict reactivity. nih.govresearchgate.net

Geometry Optimization and Energetic Analysis

Theoretical geometry optimization of piperidin-4-one derivatives is often performed using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). nih.govtandfonline.com These calculations help in determining the most stable conformation of the molecule. For instance, in related piperidin-4-one structures, the six-membered ring typically adopts a chair conformation. researchgate.nettandfonline.com The orientation of substituents, such as the methoxyphenyl group, is also determined, with equatorial positions often being energetically favored. tandfonline.com A comparison between the theoretically computed bond lengths and angles and experimental data from X-ray crystallography, where available, can validate the accuracy of the computational model. researchgate.net

Potential energy surface scans are also employed to identify the most stable conformer by systematically varying specific dihedral angles and calculating the corresponding energy. nih.gov This analysis provides crucial information about the molecule's conformational flexibility and the energy barriers between different conformations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter. A smaller energy gap suggests higher chemical reactivity and lower stability. scholaris.ca

For various piperidin-4-one derivatives, the HOMO and LUMO energies have been calculated using DFT. nih.govtandfonline.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For example, in some piperidin-4-one derivatives, the HOMO is localized on one part of the molecule, while the LUMO is on another, indicating charge transfer possibilities within the molecule. tandfonline.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one-5.168-1.5773.59DFT/B3LYP/6-31G(d,p)
1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one-6.46-3.113.35DFT/B3LYP/6-311++G(d,p)

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. tandfonline.combiointerfaceresearch.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. biointerfaceresearch.com

In MEP analysis of similar compounds, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. tandfonline.combiointerfaceresearch.com Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. tandfonline.combiointerfaceresearch.com For piperidin-4-one derivatives, the oxygen atom of the carbonyl group often shows a region of high negative potential, making it a likely site for electrophilic interaction. tandfonline.comresearchgate.net The hydrogen atoms and other electropositive regions appear in blue. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. tandfonline.comuni-muenchen.de This method transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

Fukui Functions for Reactivity Site Prediction

Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.de

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can identify the specific atoms that are most susceptible to a particular type of reaction. nih.gov This information is crucial for understanding the regioselectivity of chemical reactions involving the molecule. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within and between molecules. researchgate.netscielo.org.mx This method is based on the electron density and its reduced density gradient (RDG). researchgate.net

The NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature and strength of the interaction. Typically, blue isosurfaces represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. scielo.org.mx This analysis is particularly useful for understanding the forces that govern molecular packing in crystals and the formation of molecular complexes. scielo.org.mxbeilstein-journals.org

Topological Analysis (e.g., Hirshfeld Surface Analysis)

The Hirshfeld surface is generated based on the electron density of the molecule. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the molecular environment emerges. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For instance, in a related compound, (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, Hirshfeld surface analysis revealed that H···H interactions accounted for the largest contribution (58.7%) to the total molecular surface, indicating the prevalence of van der Waals forces in the crystal packing. researchgate.netresearchgate.net Similarly, analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile showed that H···H interactions were the most significant at 47.1%, followed by C···H/H···C (20.9%), O···H/H···O (15.3%), and N···H/H···N (11.4%) contacts. iucr.org

These analyses typically highlight key interactions. For 1-(4-Methoxyphenyl)piperidin-2-one, one would expect significant contributions from H···H, O···H, and C···H contacts. The red spots on the dnorm map would indicate the sites of the strongest hydrogen-bonding interactions, likely involving the carbonyl oxygen and the methoxy (B1213986) group oxygen as acceptors.

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for Related Compounds

Interaction Type Contribution for (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine (%) researchgate.netresearchgate.net Contribution for 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (%) iucr.org Contribution for (E)-4-{[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]diazenyl}benzonitrile (%) nih.gov
H···H 58.7 47.1 21.4
C···H/H···C - 20.9 14.7
O···H/H···O - 15.3 -
N···H/H···N - 11.4 16.1
Cl···H/H···Cl - - 22.8

Note: Data presented is for analogous compounds to illustrate the outputs of Hirshfeld analysis. Specific data for this compound is not available in the provided results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For derivatives of this compound, which contains a piperidinone scaffold known for its presence in pharmacologically active compounds, docking studies can suggest potential applications.

For example, docking studies on N-acyl derivatives of 2,6-bis(4-methoxyphenyl)piperidin-4-one were performed to investigate their binding affinity with Ribonucleotide reductases (RNRs), indicating their potential as drug candidates. researchgate.net In other research, 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives were docked into the active site of EGFR tyrosine kinase, revealing good interactions. researchgate.net Similarly, piperazine (B1678402) derivatives containing a methoxyphenyl group have been docked with the Dopamine (B1211576) D2 receptor to understand their binding modes. nih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and a target protein. The docking algorithm would then explore various conformations of the ligand within the protein's binding site, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. Key interactions would likely involve the carbonyl oxygen acting as a hydrogen bond acceptor and the methoxyphenyl ring engaging in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Example Molecular Docking Targets for Related Piperidine (B6355638) Structures

Compound Class Macromolecular Target Key Finding
N-acyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones researchgate.net Ribonucleotide reductases (RNRs) Compounds demonstrated good binding affinity, suggesting potential as RNR inhibitors.
1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives researchgate.net EGFR tyrosine kinase Docking showed very good interaction with the tyrosine kinase active site.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose, the flexibility of the protein and ligand, and the specific interactions that stabilize the complex.

For instance, a study on a novel analgesic, a complex piperidine derivative, used MD simulations to propose the mechanism of activation of the μ opioid receptor (MOR) by its active metabolite. nih.gov The simulation revealed how the ligand-induced conformational changes in the receptor, providing insights that are not achievable with static docking.

Prediction of Electronic and Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the electronic and spectroscopic properties of molecules like this compound.

UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation provides information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically from occupied to unoccupied molecular orbitals.

For a compound like this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions associated with the aromatic ring and n→π* transitions related to the non-bonding electrons of the carbonyl oxygen. Experimental data for a similar chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at 342 nm, attributed to an n→π* transition and excitation in the aromatic system. researchgate.net For 6-(Chloromethyl)piperidin-2-one, a π→π* transition of the C=O group is observed around 210 nm, with a weaker n→π* transition at approximately 270 nm.

A TD-DFT calculation for this compound, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the λmax values and the oscillator strengths of these transitions. The analysis would also involve examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are typically involved in the primary electronic transitions.

Table 3: Experimental UV-Vis Data for Related Compounds

Compound λmax (nm) Transition Assignment
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one researchgate.net 342 n→π* and aromatic ring excitation
6-(Chloromethyl)piperidin-2-one ~210 π→π* (C=O)

Vibrational Wavenumber Calculation and Spectral Simulation

Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes.

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). A frequency calculation is then performed on the optimized structure, which yields a set of vibrational modes and their corresponding wavenumbers. acs.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

For a related thiazolidinone derivative containing a methoxyphenyl group, DFT calculations were used to assign the carbonyl stretching vibration (observed at 1713 cm⁻¹) and C-N stretching vibration (observed at 1345 cm⁻¹). scielo.org.za For this compound, key vibrational modes would include the C=O stretch of the lactam ring (typically ~1650-1680 cm⁻¹), C-N stretching, C-O stretching of the methoxy group, and various C-H bending and stretching modes of the piperidine and phenyl rings. The Potential Energy Distribution (PED) analysis can be used to determine the contribution of each bond's motion to a specific vibrational mode, providing a detailed and unambiguous assignment of the spectrum. acs.org

Nonlinear Optical (NLO) Properties Assessment

The assessment of nonlinear optical (NLO) properties involves investigating how a material's optical properties change under intense light, a characteristic crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict these properties. Calculations typically determine key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value, often associated with intramolecular charge transfer from electron-donating to electron-accepting groups within a molecule, indicates strong NLO potential.

For many piperidin-4-one derivatives, computational studies have been performed to evaluate their NLO characteristics. For instance, the analysis of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one using DFT with the B3LYP/6-31G(d,p) basis set has been reported to calculate its polarizability and hyperpolarizability. Similarly, studies on other organic compounds like chalcones and piperazine derivatives highlight the importance of molecular structure in determining NLO response. However, specific calculated values for the hyperpolarizability and related NLO parameters for this compound are not present in the surveyed literature.

Table 1: Representative NLO Data for Related Compounds No specific data is available for this compound. The table below is for illustrative purposes based on a related compound mentioned in literature.

Compound NameMethodDipole Moment (μ)Hyperpolarizability (β₀)Source
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-oneDFT/B3LYP/6-31G(d,p)Value not specifiedValue not specified, but noted as high

Conformational Analysis via Computational Methods

Conformational analysis through computational methods is used to determine the most stable three-dimensional shape of a molecule. For cyclic systems like the piperidin-2-one ring, this involves identifying the preferred conformations, such as chair, boat, or twist-boat, and the orientation of substituents. These studies are vital as the molecule's conformation influences its physical, chemical, and biological properties.

Computational techniques, often employing DFT, are used to optimize the geometry of different possible conformers and calculate their relative energies to find the most stable structure. For various piperidine derivatives, research has shown that the piperidine ring typically adopts a chair conformation. In the case of N-substituted piperidones, the orientation of the substituent (axial or equatorial) is a key aspect of the analysis. For example, in (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the six-membered piperidin-4-one ring was found to adopt a chair conformation with the benzyl (B1604629) group occupying an equatorial position.

For this compound, a similar computational analysis would involve optimizing the geometry to determine if the piperidin-2-one ring prefers a chair or other conformation and to establish the rotational angle of the 4-methoxyphenyl (B3050149) group relative to the ring. However, specific studies detailing these conformational preferences and the associated energy calculations for this compound are not documented in the reviewed sources.

Table 2: Representative Conformational Data for Related Compounds No specific data is available for this compound. The table below illustrates typical findings for related structures.

Compound FeaturePredicted ConformationMethodSource
Piperidin-4-one ring in (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-oneChairDFT/B3LYP
Piperazine ring in 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazineChairSingle-crystal X-ray diffraction
Piperidinium ring in nipecotic acid derivativesChairNMR Spectroscopy

Mechanistic Investigations and Non Clinical Biological Applications of 1 4 Methoxyphenyl Piperidin 2 One and Its Derivatives

Enzyme Inhibition Studies (In Vitro and Cellular Contexts)

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Although direct enzymatic inhibition data for 1-(4-Methoxyphenyl)piperidin-2-one is limited, the structural components of the molecule suggest potential interactions with several enzyme families that are of high interest in drug discovery.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating inflammatory responses. scispace.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory cytokines. scispace.com Consequently, PDE4 inhibitors have been investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govmdpi.com

While there is no direct evidence to classify this compound as a PDE4 inhibitor, the methoxyphenyl moiety is a common feature in known PDE4 inhibitors, such as Rolipram and Roflumilast. nih.gov For instance, the benzodioxole-based derivative LASSBio-448, which also contains a methoxy (B1213986) group, has demonstrated inhibitory activity against all four PDE4 isoforms. nih.govresearchgate.netnih.gov

Table 1: PDE4 Inhibition Data for LASSBio-448 Note: This data is for a structurally related compound, not this compound.

PDE4 Isoform IC50 (µM)
PDE4A 0.7
PDE4B 1.4
PDE4C 1.1
PDE4D 4.7

The inhibitory potency of these compounds is often influenced by their interaction with a conserved glutamine residue in the active site of PDE4 enzymes. nih.gov The presence of the methoxyphenyl group in this compound suggests that it and its derivatives could potentially be explored for PDE4 inhibitory activity.

Farnesyltransferase (FTase) Inhibition Kinetics

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a process known as farnesylation. nih.gov This post-translational modification is crucial for the function of several proteins involved in cell signaling and proliferation, including the Ras family of small GTPases, which are frequently mutated in human cancers. nih.gov As such, FTase inhibitors have been investigated as potential anti-cancer agents. nih.gov

A study focused on the development of novel FTase inhibitors started from a combinatorial library of 5-nitropiperidin-2-one derivatives. nih.gov This suggests that the piperidin-2-one scaffold could serve as a starting point for designing FTase inhibitors. The study also noted that converting the piperidine-2-one core to a piperidine (B6355638) core led to a tenfold increase in potency. nih.gov While specific kinetic data for this compound is not available, the research on related piperidine derivatives indicates that the piperidin-2-one structure is a relevant pharmacophore for potential FTase inhibition. nih.govnih.gov

Exploration of Other Relevant Enzyme Targets

The metabolism of xenobiotics, including drugs and other chemical compounds, is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov The methoxyphenyl and piperidine moieties are present in numerous compounds that are known to be metabolized by CYP enzymes. doi.orgacs.orgnih.gov For instance, studies on piperidine-containing compounds have shown that they can be metabolized via N-dealkylation and oxidation of the piperidine ring. doi.orgacs.orgnih.gov The methoxyphenyl group can undergo O-demethylation.

Given these precedents, it is plausible that this compound could be a substrate and potentially an inhibitor of various CYP isoforms. For example, a study on (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride showed that it is metabolized by several P450 enzymes, with CYP2D6 playing a major role in its N-depropylation. doi.org Furthermore, some piperidine derivatives have been identified as potent and selective inhibitors of P450 enzymes. scispace.com Therefore, investigating the interaction of this compound with CYP enzymes would be a relevant area of study to understand its metabolic fate and potential for drug-drug interactions.

Receptor Interaction and Modulation Studies (In Vitro and Cellular Contexts)

The ability of a compound to interact with and modulate the function of cellular receptors is a key determinant of its pharmacological activity. The structural features of this compound suggest potential interactions with several receptor systems, including metabotropic glutamate (B1630785) receptors and opioid receptors.

Metabotropic Glutamate Receptor 2 (mGluR2) Functional Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a modulatory role in synaptic transmission and neuronal excitability. nih.gov Among the eight subtypes, mGluR2 has emerged as a promising therapeutic target for psychiatric and neurological disorders. nih.govbenthamscience.comnih.gov Positive allosteric modulators (PAMs) of mGluR2, which enhance the receptor's response to its endogenous ligand glutamate, have been a major focus of drug discovery efforts. nih.govbenthamscience.comnih.govebi.ac.uk

Although no studies have directly reported on the functional modulation of mGluR2 by this compound, the development of mGluR3 selective negative allosteric modulators (NAMs) containing a methoxyphenyl group, such as ML337, highlights the relevance of this moiety in ligands targeting mGluRs. nih.gov The discovery of various chemotypes as mGluR2 PAMs indicates a degree of structural diversity is tolerated for binding to the allosteric site. benthamscience.comnih.gov The piperidinone scaffold, while not explicitly highlighted in the reviewed literature for mGluR2 modulation, is a common structural element in central nervous system active compounds. Therefore, the potential for this compound or its derivatives to act as allosteric modulators of mGluR2 could be a subject for future investigation.

Opioid Receptor Interactions, including μ-Opioid Receptor Activation

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for opioid analgesics like morphine and fentanyl. mdpi.comwikipedia.org Activation of MOR produces potent pain relief but is also associated with significant side effects. mdpi.com The piperidine ring is a core structural feature of many potent synthetic opioids, including the fentanyl family of analgesics. nih.govnih.govmdpi.com

While there is no direct evidence of this compound interacting with opioid receptors, the presence of the piperidine core is noteworthy. Structure-activity relationship studies on fentanyl analogs have shown that modifications to the piperidine ring can significantly impact binding affinity and efficacy at the MOR. nih.govmdpi.com For example, substitution at the 4-position of the piperidine ring is a key determinant of potency. nih.govmdpi.com Furthermore, other piperazine (B1678402) and piperidine derivatives have been synthesized and evaluated as MOR agonists. nih.govnih.gov

Table 2: Opioid Receptor Binding Affinities for Selected Piperidine and Piperazine Derivatives Note: This data is for structurally related compounds, not this compound.

Compound Receptor Binding Affinity (Ki, nM)
SB-612111 hORL-1 0.33
SB-612111 μ-opioid 57.42
Carfentanil μ-opioid 0.22
Lofentanil μ-opioid 0.208
Sufentanil μ-opioid 0.40
Alfentanil μ-opioid 38.9
Fentanyl μ-opioid 1.1

The existing body of research on piperidine-based opioid receptor ligands suggests that the piperidin-2-one scaffold of this compound could be a template for the design of novel opioid receptor modulators. However, extensive experimental validation would be required to establish any such activity.

NMDA Receptor Antagonism and Related Mechanisms

Derivatives of piperidine featuring a methoxyphenyl group are recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds often exhibit high selectivity for specific subunit combinations of the NMDA receptor, such as the NR1/NR2B subtype. google.comnih.gov The core structure, typically involving a 4-benzyl-piperidine group linked to a second aromatic system like a methoxyphenyl ring, is a common feature in this class of antagonists. nih.gov

The overactivation of NMDA receptors is linked to an excessive influx of calcium into nerve cells, a process implicated in nerve degeneration and cell death. google.com Compounds that can selectively antagonize the NR1/NR2B receptor are of significant interest as they may offer therapeutic benefits with fewer side effects on motor function or psychosis compared to non-selective NMDA antagonists. google.com The mechanism of action involves binding to the NR1/NR2B receptor, thereby inhibiting the calcium influx that is triggered by the neurotransmitter glutamate. google.comgoogle.com

Research into the optimization of these piperidine derivatives has shown that structural modifications can significantly enhance potency. For instance, the introduction of a hydroxyl substituent on the phenyl ring has been shown to increase NR1A/2B potency substantially. nih.gov

Antiproliferative Activity Investigations (Cellular Assays)

The antiproliferative effects of compounds containing the 4-methoxyphenyl (B3050149) moiety have been evaluated in various cancer cell lines using cellular assays. A key method for assessing this activity is the tetrazolium (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability. waocp.orgwaocp.org

One study investigated a carbothioamide derivative incorporating a 4-methoxyphenyl group, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide. This compound demonstrated a dose-dependent antiproliferative effect against both human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.orgwaocp.org The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for these cell lines. waocp.org

The findings indicate that these derivatives can inhibit the proliferation of both vascular endothelial cells and cancer cells, suggesting potential for anti-angiogenic and direct anticancer effects. waocp.orgwaocp.org

Table 1: Antiproliferative Activity of a 4-Methoxyphenyl Derivative

CompoundCell LineIC50 (µg/mL)Assay Method
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC76.3MTT Assay
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 (Lung Cancer)45.5MTT Assay

Antimicrobial and Antioxidant Activity Studies (In Vitro)

Evaluation of Antimicrobial Efficacy Against Bacterial and Fungal Strains

Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic microbes. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.com The in vitro efficacy of these compounds is commonly assessed using methods like the agar (B569324) disc diffusion method, which measures the zone of inhibition around a disc containing the test compound. academicjournals.orgbiointerfaceresearch.com

Studies on various piperidin-4-one derivatives have demonstrated good antibacterial activity when compared against standard antibiotics like ampicillin. biomedpharmajournal.org These compounds have been tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. biomedpharmajournal.org Furthermore, their antifungal potential has been evaluated against strains including Candida albicans. biomedpharmajournal.org Some derivatives show significant antifungal activity, particularly after structural modification, such as the synthesis of thiosemicarbazone derivatives from the piperidin-4-one core, which enhances efficacy compared to the parent compound. biomedpharmajournal.org

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Compound TypeBacterial Strains TestedFungal Strains TestedObserved Activity
2,6-diaryl-3-methyl-4-piperidonesE. coli, B. subtilisC. albicans, M. gypseumGood antibacterial activity compared to ampicillin. biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneNot specifiedC. albicans, M. gypseumSignificant antifungal activity, enhanced by the thiosemicarbazone group. biomedpharmajournal.org

In Vitro Antioxidant Potential Assessment

The antioxidant properties of piperidine derivatives are frequently investigated using in vitro assays that measure their ability to scavenge free radicals. academicjournals.org A standard method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. academicjournals.orgpeerj.com This test quantifies the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

In a study of six novel piperidine derivatives, all compounds demonstrated antioxidant potential, with scavenging capacities exceeding 49% at a concentration of 1 mg/ml. academicjournals.org One particular derivative showed a high scavenging capacity of 78% at 1000 µg/ml. academicjournals.org Another common method is the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron (Fe III) to ferrous iron (Fe II). peerj.comnih.gov The antioxidant activity of piperine, a naturally occurring piperidine alkaloid, has also been shown to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov

Table 3: In Vitro Antioxidant Activity of Piperidine Derivatives

Compound/Derivative ClassAssay MethodKey Finding
Novel Piperidine DerivativesDPPH Scavenging AssayOne derivative exhibited 78% scavenging capacity at 1000 µg/ml. academicjournals.org
PiperineFree Radical Scavenging AssaysActs as a powerful superoxide (B77818) scavenger with an IC50 of 1.82 mM. nih.gov
Flavone (B191248) analogues with piperazine moietyTAS and TAC assaysDerivatives with a methoxy group on the phenyl piperazine ring showed the best antioxidant activities.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Functional Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activities of this compound and its derivatives. These studies reveal how specific chemical modifications to the molecular scaffold influence pharmacological effects.

For NMDA receptor antagonists, SAR analysis has shown that introducing a hydroxyl group into the C-4 position on the piperidine ring can substantially decrease affinity for other receptors, such as α1-adrenergic receptors, thereby improving the side effect profile with only a modest decrease in NMDA receptor potency. nih.gov

In the context of antimicrobial activity, the addition of specific functional groups can dramatically alter efficacy. For example, converting piperidin-4-one derivatives into their thiosemicarbazone counterparts has been shown to significantly enhance antifungal activity, indicating that the thiosemicarbazone moiety is critical for this biological function. biomedpharmajournal.org

Regarding antioxidant potential, research on flavone analogues containing a piperazine ring found that the presence and position of substituents on the phenyl ring are important. Derivatives featuring a methoxy group on the phenyl piperazine ring exhibited the most potent antioxidant activities in assays measuring total antioxidant status (TAS) and total antioxidant capacity (TAC). These findings underscore the critical role that specific substituents play in modulating the diverse biological activities of this class of compounds.

Role of Stereochemistry and Enantiomeric Purity

The specific stereoisomers of this compound and their differential biological activities have not been detailed in the available scientific literature. However, in the broader context of piperidine derivatives, stereochemistry is a critical determinant of pharmacological activity. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as receptors and enzymes, which are themselves chiral.

For many classes of compounds, including those containing a piperidine ring, individual enantiomers can exhibit widely different potencies, efficacies, and even different pharmacological profiles altogether. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. For instance, in studies of piperidine-2,6-dione analogues, chiral separation is recognized as essential because different enantiomers can have distinct pharmacological and toxicological behaviors . Methods for separating such chiral compounds, often using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases, have been developed to isolate and characterize the individual enantiomers oup.comresearchgate.net.

While no direct evidence exists for this compound, it is a well-established principle in medicinal chemistry that the enantiomeric purity of a compound is crucial for its development as a therapeutic agent or research tool. Future research on this compound would necessitate the synthesis or separation of its (R)- and (S)-enantiomers to fully elucidate its biological activity.

Radiotracer Development for Molecular Imaging (Non-Clinical)

The development of radiolabeled derivatives of this compound for molecular imaging techniques like Positron Emission Tomography (PET) has not been specifically reported in the available literature. The general process for developing a novel PET radiotracer involves several key stages, from radiosynthesis to in vitro and in vivo evaluation.

There are no published methods for the radiosynthesis of a PET tracer based on the this compound scaffold. However, based on its structure, several standard radiolabeling strategies could theoretically be applied. PET imaging most commonly utilizes the radionuclides Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) nih.govnih.gov.

For ¹¹C-labeling, a common method involves the methylation of a suitable precursor. If a desmethyl precursor of this compound (i.e., 1-(4-hydroxyphenyl)piperidin-2-one) were available, it could potentially be radiolabeled using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to introduce the ¹¹C-label on the methoxy group nih.gov. This is a widely used technique for installing a radiolabel on phenolic or amine precursors.

For ¹⁸F-labeling, which offers the advantage of a longer half-life, a common strategy is nucleophilic substitution with [¹⁸F]fluoride. This would require the synthesis of a precursor molecule with a suitable leaving group (e.g., a tosylate, mesylate, or nitro group) at a position where the ¹⁸F atom is to be introduced. For example, a fluoroethoxy or fluorobenzyl group could be appended to the core structure to facilitate radiolabeling cea.fr. The synthesis of such a precursor and the subsequent radiolabeling reaction would need to be optimized for radiochemical yield, purity, and specific activity.

Table 1: Potential Radiosynthesis Strategies for this compound Derivatives

RadionuclideLabeling StrategyPrecursorLabeling Agent
Carbon-11 (¹¹C)O-Methylation1-(4-Hydroxyphenyl)piperidin-2-one[¹¹C]CH₃I or [¹¹C]CH₃OTf
Fluorine-18 (¹⁸F)Nucleophilic SubstitutionPrecursor with leaving group (e.g., tosylate) on an alkyl chainK[¹⁸F]F/Kryptofix 2.2.2

This table is hypothetical and based on common radiosynthesis techniques, as no specific methods for this compound have been published.

As no radiolabeled version of this compound has been reported, there are no in vitro autoradiography studies for this compound. In general, once a radiotracer is successfully synthesized, in vitro autoradiography is a crucial next step to characterize its binding properties in biological tissues.

This technique involves incubating thin tissue sections (e.g., from the brain or other organs of interest) with the radiolabeled compound. The binding of the radiotracer to its target can then be visualized and quantified by detecting the radioactive decay, typically using a phosphor imaging plate or specialized digital autoradiography systems.

These studies are used to:

Determine Target Engagement and Distribution: To visualize the anatomical distribution of the radiotracer's binding sites within a tissue, which should correlate with the known distribution of the target protein.

Assess Specificity: To confirm that the radiotracer binds specifically to its intended target. This is typically done by conducting competitive binding experiments where tissue sections are co-incubated with the radiotracer and a high concentration of an unlabeled, competing ligand. A significant reduction in the radioactive signal in the presence of the competitor indicates specific binding.

Quantify Binding Parameters: To determine the density of the target sites (Bmax) and the radiotracer's affinity for the target (Kd) through saturation binding experiments using increasing concentrations of the radioligand.

Without a radiolabeled derivative of this compound, these essential preclinical evaluations have not been performed.

Future Directions and Emerging Research Avenues for 1 4 Methoxyphenyl Piperidin 2 One

Development of Novel and Efficient Synthetic Routes

The creation of complex molecules like derivatives of 1-(4-methoxyphenyl)piperidin-2-one hinges on the availability of efficient and versatile synthetic methodologies. A significant area of future research lies in developing new synthetic pathways that offer higher yields, greater purity, and access to a wider range of structural analogs.

Furthermore, research into one-pot, multi-component reactions for constructing highly functionalized piperidines is a promising avenue. researchgate.net These methods, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact. The application of Mannich condensation reactions also remains a staple for producing substituted piperidin-4-ones, which can serve as precursors for further derivatization. core.ac.ukrdd.edu.iq

Application of Advanced Computational Methods for De Novo Design

De novo drug design, which aims to create novel molecular structures from scratch, is being revolutionized by advanced computational methods. Future research on this compound derivatives will increasingly rely on the synergy of machine learning (ML), artificial intelligence (AI), and physics-based simulations.

Generative deep-learning frameworks are now capable of designing new chemotypes with specific desired activities. acs.org In one such approach, a reinforcement learning algorithm was used to generate molecules predicted to have antagonistic activity at the κ-opioid receptor (KOR), which were then prioritized for synthesis based on their predicted interactions with the receptor. acs.org Similarly, an integrated approach combining ML-driven de novo design with multitier molecular docking and absolute binding affinity computations has been used to generate thousands of novel molecules targeting Spleen Tyrosine Kinase (SYK). researchgate.net These powerful computational funnels allow researchers to screen vast chemical spaces and identify a small number of highly promising candidates for synthesis and experimental testing. researchgate.net

These methods often begin by building a library of known active compounds to train the AI models, which then generate new molecules with diverse structures but key pharmacophoric features. acs.orgresearchgate.net This approach not only accelerates the discovery process but also has the potential to uncover entirely new chemical scaffolds that traditional methods might miss. cusb.ac.in

Identification and Characterization of Novel Molecular Targets

While the 1-(4-methoxyphenyl)piperidine (B8758111) scaffold is a component of compounds with known biological activities, a significant future direction is the identification of entirely new molecular targets. The structural versatility of piperidine (B6355638) derivatives suggests they could interact with a wide range of biological macromolecules. mdpi.comnih.gov

Systematic screening of derivatives against diverse panels of enzymes and receptors can uncover unexpected activities. For example, research on related structures has identified targets such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Molecular docking analyses of novel oxazine (B8389632) derivatives containing a 4-methoxyphenyl (B3050149) group suggested a high degree of selectivity for COX-2 over COX-1, qualifying them as lead structures for developing new anti-inflammatory agents. nih.gov

Other studies have pointed towards the dopamine (B1211576) D2 receptor as a potential target for piperazine (B1678402) derivatives containing a methoxyphenyl group. nih.gov Broader reviews of piperidine-containing compounds show their application across more than twenty classes of pharmaceuticals, targeting proteins like IκB kinase (IKKb), anaplastic lymphoma kinase (ALK), and c-ros oncogene 1 kinase (ROS1), as well as enzymes implicated in Alzheimer's disease. mdpi.comencyclopedia.pub Exploring these and other target classes for novel derivatives of this compound could yield new therapeutic leads.

Design and Synthesis of Advanced Derivatives with Tunable Properties

A central goal of medicinal chemistry and materials science is the ability to fine-tune molecular properties by making precise structural modifications. The this compound scaffold is an excellent platform for this type of research, allowing for the systematic alteration of its structure to modulate biological activity, selectivity, or physical properties.

Researchers have successfully synthesized advanced derivatives with specifically tuned functions:

Biological Activity: By conjugating 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one with various substituted benzoyl chlorides, novel oxime esters with enhanced antioxidant and antimicrobial properties were created. core.ac.uk In another example, a series of piperidone oximes and their quaternary ammonium (B1175870) salts were designed as potent cytotoxins, where quantitative structure-activity relationship (QSAR) studies showed that their potency and tumor selectivity could be tuned based on the electronic properties of the aryl substituents. nih.gov

Enzyme Inhibition: Piperidine and piperazine carbamates have been developed as tunable inhibitors of endocannabinoid hydrolases (MAGL and FAAH). nih.gov By modifying the scaffold and its substituents, researchers could control the potency and selectivity of the inhibition. nih.gov

Physical Properties: Beyond biological applications, piperidine-based derivatives have been synthesized to act as red-emitting fluorescent materials. researchgate.net This work demonstrates the potential to tune the photophysical properties of the scaffold for applications in biological imaging and materials science. researchgate.net

This ability to create derivatives with a wide range of functional and physical properties underscores the versatility of the piperidine core structure for developing advanced molecules.

Synergistic Integration of Experimental and Theoretical Approaches in Chemical Biology

The future of chemical research, particularly in drug discovery, lies in the tight integration of computational (theoretical) and laboratory (experimental) methods. This synergistic approach allows for a more rational and efficient design-build-test-learn cycle. The study of this compound and its analogs is an ideal area for applying this integrated strategy.

A prime example of this synergy is seen in studies that combine synthesis, spectroscopic characterization, and in vitro biological assays with computational work like Density Functional Theory (DFT) calculations, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and molecular docking. nih.govresearchgate.net For instance, a study on novel piperidin-4-one imine derivatives used DFT to calculate reactivity parameters, which were then correlated with experimental results from in vitro antioxidant and anti-inflammatory assays. nih.govresearchgate.net

This integrated workflow is becoming standard practice:

Design: Computational tools like molecular docking and AI-driven de novo design are used to predict which molecules will have the highest affinity and selectivity for a specific biological target. researchgate.netmdpi.com

Synthesis: The most promising candidates identified computationally are then synthesized in the laboratory. arkat-usa.orgacs.org

Testing: The synthesized compounds are evaluated in biological assays (e.g., enzyme inhibition, cell cytotoxicity) to measure their actual activity. nih.govnih.gov

Analysis: The experimental results are used to refine the computational models. Molecular dynamics simulations can further explain why certain molecules are active by revealing their binding modes and stability within the target's active site. researchgate.netnih.gov

This iterative process, where computational predictions guide experimental work and experimental results validate and improve computational models, is a powerful paradigm for accelerating the discovery of novel agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)piperidin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization or nucleophilic substitution. For example, piperidine derivatives are often synthesized by reacting 4-methoxyphenyl precursors with ketone-forming agents under reflux conditions. Key parameters include:
  • Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaHCO₃) influence reaction efficiency .
  • Temperature control : Optimal yields are achieved at 50–80°C to avoid side reactions like over-oxidation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidin-2-one ring structure and methoxyphenyl substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₅NO₂, theoretical 205.11 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with mobile phases like methanol:buffer (65:35) resolve impurities; UV detection at 254 nm is standard .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer : Solubility profiles dictate solvent selection:
  • Polar solvents : Soluble in methanol, DMSO, and DMF (≥10 mg/mL), facilitating reactions in homogeneous phases .
  • Aqueous systems : Limited solubility in water (<1 mg/mL) necessitates surfactants or co-solvents for biological assays .
    Pre-experiment solubility testing via turbidity measurements or UV-vis spectroscopy is recommended .

Q. What safety protocols are advised for handling this compound?

  • Methodological Answer : Despite limited toxicity data for this specific compound, general piperidine derivative guidelines apply:
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the 4-methoxyphenyl moiety to enhance receptor binding .
  • Ring modifications : Replace the piperidin-2-one with a pyrrolidinone or morpholine ring to alter pharmacokinetics .
  • Bioisosterism : Swap the methoxy group with trifluoromethoxy to improve metabolic stability .
    Biological testing via enzyme inhibition assays (e.g., kinase panels) and computational docking (AutoDock, Schrödinger) validate hypotheses .

Q. How should researchers address contradictions in reported toxicity data for piperidin-2-one derivatives?

  • Methodological Answer : Contradictions arise from variability in test models and purity levels. Mitigation steps:
  • Standardize assays : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and Ames tests for mutagenicity .
  • Purity verification : Characterize batches via HPLC (>95% purity) to exclude confounding impurities .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, ACS journals) to identify consensus trends .

Q. What mechanistic insights explain the reactivity of this compound in catalytic reactions?

  • Methodological Answer : The compound’s reactivity is influenced by:
  • Electrophilic sites : The ketone group undergoes nucleophilic addition, while the methoxyphenyl ring participates in electrophilic aromatic substitution .
  • Catalyst interactions : Transition metals (e.g., Pd/C) facilitate hydrogenation of the piperidinone ring, whereas Lewis acids (e.g., AlCl₃) activate carbonyl groups for condensation .
    Mechanistic studies using DFT calculations (Gaussian 09) and in-situ IR spectroscopy track intermediate formation .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they resolved?

  • Methodological Answer : Scaling challenges include:
  • Exothermic reactions : Use jacketed reactors with temperature control (±2°C) to prevent thermal runaway .
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization (ethanol/water) for cost-effective bulk purification .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aryl precursor to piperidine) to minimize impurities .
    Process analytical technology (PAT) tools like inline NMR monitor reaction progress in real time .

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1-(4-Methoxyphenyl)piperidin-2-one

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